molecular formula C6H7N3O2 B1176570 Dpn protein CAS No. 149347-68-2

Dpn protein

Cat. No.: B1176570
CAS No.: 149347-68-2
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Description

The Dpn protein is a hybrid polyketide-depsipeptide compound biosynthesized by Streptomyces sp. CS113, identified through genomic analysis of a cryptic biosynthetic gene cluster (BGC) . The BGC spans ~84.3 kb and shares organizational similarities with known depsipeptide clusters, such as those encoding polyoxypeptin and incarnatapeptin. Key features include:

  • Piperazate Synthase Homology: A critical enzyme (54.67% identity to KtzT from Ktedobacter spp.) responsible for incorporating piperazic acid, a non-proteinogenic amino acid that enhances bioactivity .
  • Evolutionary Insights: Comparative genomics revealed partial homology with BGCs in Streptomyces tendae and Streptomyces sp. NRRL F-5650, suggesting horizontal gene transfer or divergent evolution .

Properties

CAS No.

149347-68-2

Molecular Formula

C6H7N3O2

Synonyms

Dpn protein

Origin of Product

United States

Comparison with Similar Compounds

Structural and Genetic Comparisons

Compound BGC Similarity to Dpn Key Features Biological Activity
Polyoxypeptin 37% Cyclic depsipeptide with α-keto-β-ester moieties; targets proteasome activity Apoptosis induction in cancer
Aurantimycin A 36% Linear structure with β-amino fatty acids; inhibits bacterial cell wall synthesis Antibacterial
Incarnatapeptin 65% Piperazate-containing; shares identical PKS-NRPS organization with Dpn Antifungal, insecticidal

Key Findings :

  • Piperazate Integration : Dpn and incarnatapeptin both utilize piperazate synthases, but Dpn’s synthase lacks a regulatory PaiB-like domain, suggesting divergent substrate specificity .

Functional Divergence

  • Antimicrobial Spectrum : Unlike aurantimycin A, which targets Gram-positive bacteria, Dpn’s bioactivity remains uncharacterized but is hypothesized to involve membrane disruption due to its lipophilic residues .

Research Findings and Data

Genomic and Proteomic Insights

  • BGC Conservation : AntiSMASH analysis identified conserved adenylation (A) and thiolation (T) domains across Dpn and incarnatapeptin BGCs, critical for substrate activation and peptide elongation .
  • 3D Structure Comparison : Local alignment algorithms (e.g., DIAMOND) revealed partial structural homology (~40%) between Dpn and polyoxypeptin, particularly in ester-bond regions .

Machine Learning and Predictive Modeling

  • Risk Factor Correlation : While unrelated to the Streptomyces-derived Dpn, diabetic peripheral neuropathy (DPN) studies identified serum proteins (e.g., CD14, CKM) as biomarkers, highlighting the importance of protein networks in disease contexts .

Notes on Methodological Advances

  • Bioinformatics Tools : BLASTP and EFI-EST were pivotal in identifying Dpn’s BGC and its evolutionary relatives .
  • Docking Studies : Molecular dynamics simulations of compound 16 (CID 660829) demonstrated hydrogen bonding with Dpn’s His-152 and Asp-189 residues, mimicking natural ligand interactions .

Q & A

Basic Research Questions

Q. What experimental methodologies are commonly employed to characterize the structural and functional properties of Dpn protein in nanotechnology applications?

  • Methodological Answer : Atomic Force Microscopy (AFM)-based Dip-pen nanolithography (DPN) is widely used to fabricate protein nanoarrays for studying interactions at submicrometer scales. Key parameters include tip geometry (e.g., silicon nitride tips), humidity control (40–60%), and deposition time (10–30 seconds) to ensure precise protein patterning . Validation involves fluorescence microscopy or antigen-antibody binding assays to confirm functional retention post-deposition.

Q. How can researchers validate the specificity and activity of this compound in enzymatic assays, such as those involving DpnI nuclease?

  • Methodological Answer : For DpnI nuclease (a restriction enzyme), activity assays using methylated vs. non-methylated DNA substrates are critical. The D2P-based synthesis system allows direct activity measurement without purification via gel electrophoresis or quantitative PCR (qPCR). Comparative studies against cell-expressed DpnI should include kinetic assays (e.g., kcatk_{cat}, KmK_m) to confirm enhanced enzymatic efficiency .

Q. What quality control measures are essential when utilizing this compound in synthetic biology applications, such as cell-free protein synthesis systems?

  • Methodological Answer : Key QC steps include:

  • Purity assessment : SDS-PAGE or mass spectrometry to detect contaminants.
  • Activity validation : Functional assays (e.g., DNA cleavage for DpnI) under optimal buffer conditions (pH 7.5, 25°C).
  • Stability testing : Thermal shift assays to monitor protein folding integrity over time .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data in this compound interaction studies, particularly when using high-throughput screening platforms?

  • Methodological Answer : Contradictions often arise from variability in experimental conditions (e.g., humidity in DPN). Mitigation strategies include:

  • Reproducibility protocols : Pre-define tip calibration and environmental controls.
  • Data triangulation : Combine AFM results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity validation.
  • Statistical rigor : Use multivariate regression to isolate confounding variables (e.g., substrate roughness) .

Q. How should researchers design experiments to investigate the role of this compound in cellular adhesion mechanisms at submicrometer scales?

  • Methodological Answer :

  • Step 1 : Fabricate nanoarrays using DPN to deposit extracellular matrix proteins (e.g., fibronectin) with controlled density.
  • Step 2 : Seed cells (e.g., fibroblasts) and monitor adhesion via live-cell imaging or traction force microscopy.
  • Step 3 : Integrate transcriptomic analysis (RNA-seq) to link adhesion patterns to mechanotransduction pathways (e.g., Rho GTPase signaling) .

Q. What computational approaches can be integrated with experimental data to model this compound's molecular interactions in heterogeneous biological systems?

  • Methodological Answer :

  • Network analysis : Use tools like STRING or Cytoscape to map protein-protein interaction (PPI) networks from DPN-generated data.
  • Machine learning : Train models on structural features (e.g., AlphaFold-predicted conformations) to predict binding sites.
  • Multi-omics integration : Correlate DPN-derived interaction data with transcriptomic or metabolomic datasets to identify regulatory hubs .

Data Contradiction Analysis Framework

Source of Contradiction Resolution Strategy Example
Variability in DPN parametersStandardize humidity/tip calibrationSub-50% humidity reduces protein deposition efficiency
Confounding in enzymatic assaysUse internal controls (e.g., catalase)DpnI activity normalization against a reference enzyme
Heterogeneity in cellular responsesSingle-cell RNA-seq profilingIdentify adhesion-related gene clusters in outlier cells

Key Considerations for Experimental Design

  • DPN Optimization : Balance resolution (nanoscale patterning) with protein functionality by testing deposition buffers (e.g., PBS vs. Tris-HCl) .
  • Enzymatic Assays : Include negative controls (e.g., heat-inactivated DpnI) to rule out non-specific DNA cleavage .
  • Data Sharing : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw AFM images and kinetic datasets .

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